![molecular formula C20H38OS B12611132 3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane CAS No. 918647-73-1](/img/structure/B12611132.png)
3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane is a chemical compound with the molecular formula C₂₀H₃₈OS It is characterized by a bicyclic structure that includes an oxirane ring and a dodecylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane typically involves the reaction of dodecyl mercaptan with an appropriate oxirane precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the dodecylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Substituted oxirane derivatives.
Applications De Recherche Scientifique
3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of 3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane involves its interaction with molecular targets through its functional groups. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. The dodecylsulfanyl group can interact with hydrophobic regions of proteins or cell membranes, potentially disrupting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar bicyclic structure with a trimethoxysilyl group.
7-Oxabicyclo[4.1.0]heptane: Basic bicyclic structure without the dodecylsulfanyl group.
Uniqueness
3-[2-(Dodecylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the dodecylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and potential for interactions with biological membranes, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
918647-73-1 |
|---|---|
Formule moléculaire |
C20H38OS |
Poids moléculaire |
326.6 g/mol |
Nom IUPAC |
3-(2-dodecylsulfanylethyl)-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C20H38OS/c1-2-3-4-5-6-7-8-9-10-11-15-22-16-14-18-12-13-19-20(17-18)21-19/h18-20H,2-17H2,1H3 |
Clé InChI |
MBFMUVMLATWVLN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSCCC1CCC2C(C1)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


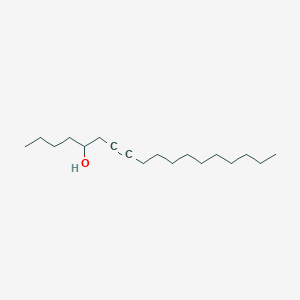
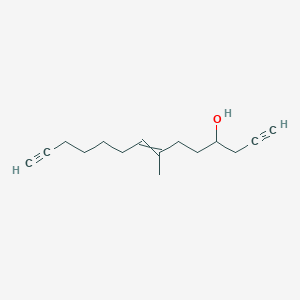
![N-Phenyl-2,3-di(propan-2-yl)-3H-imidazo[4,5-g]quinazolin-8-amine](/img/structure/B12611059.png)
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
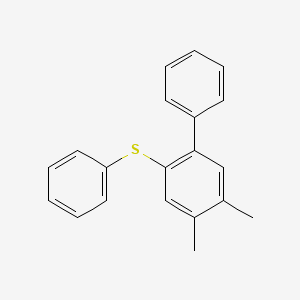
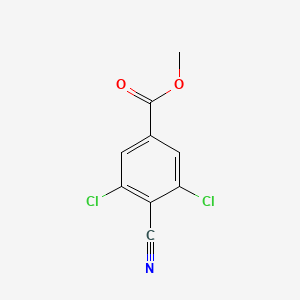
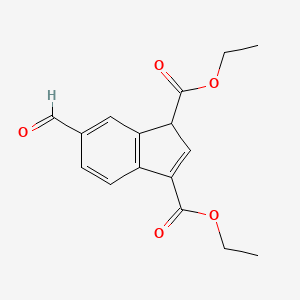
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine](/img/structure/B12611089.png)
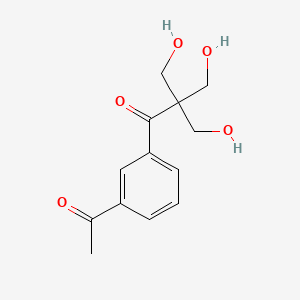
![Methyl 3,5-dihydroxy-4-[(2-nitrophenyl)methoxy]benzoate](/img/structure/B12611101.png)
![[2-(Piperidin-3-yl)phenyl]methanol](/img/structure/B12611110.png)
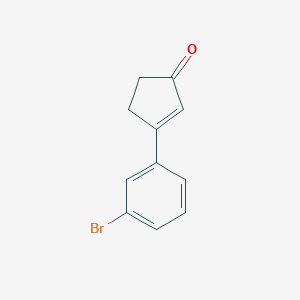
![{(But-2-yn-1-yl)[(2R)-1-(3-hydroxyphenyl)propan-2-yl]amino}oxidanide](/img/structure/B12611129.png)
